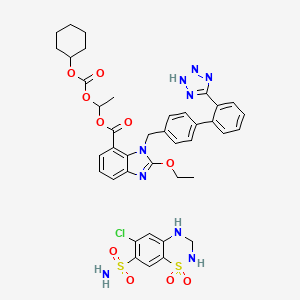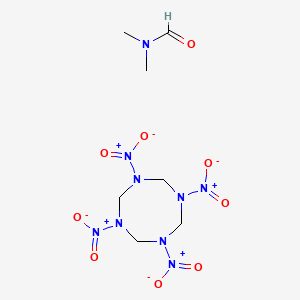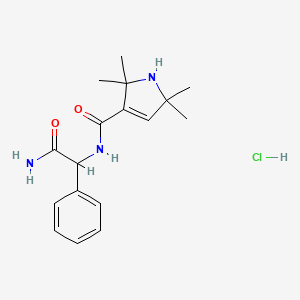
Phosphoric acid, calcium magnesium strontium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, calcium magnesium strontium salt is a complex inorganic compound that combines the elements calcium, magnesium, and strontium with phosphoric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of phosphoric acid, calcium magnesium strontium salt typically involves the reaction of phosphoric acid with a mixture of calcium, magnesium, and strontium salts. One common method is the wet chemical precipitation method, where aqueous solutions of calcium, magnesium, and strontium salts are mixed with phosphoric acid under controlled conditions to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques, such as high-temperature solid-state reactions or hydrothermal synthesis. These methods ensure the purity and uniformity of the final product, which is crucial for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, calcium magnesium strontium salt can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the oxidation states of the constituent elements change.
Substitution: It can undergo substitution reactions where one or more of its components are replaced by other elements or compounds.
Neutralization: The compound can react with acids and bases to form salts and water
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrochloric acid, sulfuric acid, and nitric acid. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting the compound with hydrochloric acid may produce calcium chloride, magnesium chloride, strontium chloride, and phosphoric acid .
Scientific Research Applications
Phosphoric acid, calcium magnesium strontium salt has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex inorganic compounds.
Biology: The compound is studied for its potential role in bone regeneration and repair due to the presence of calcium, magnesium, and strontium, which are essential for bone health
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in bone graft materials
Industry: The compound is used in the production of specialized ceramics and as an additive in certain industrial processes
Mechanism of Action
The mechanism of action of phosphoric acid, calcium magnesium strontium salt involves its interaction with biological systems at the molecular level. The compound provides essential ions such as calcium, magnesium, and strontium, which play crucial roles in various physiological processes. For example, these ions are involved in bone mineralization, enzyme activation, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Calcium Phosphate: Commonly used in bone grafts and dental applications.
Magnesium Phosphate: Known for its role in energy metabolism and bone health.
Strontium Phosphate: Studied for its potential in enhancing bone density and strength
Uniqueness
Phosphoric acid, calcium magnesium strontium salt is unique due to its combination of calcium, magnesium, and strontium, which provides a synergistic effect in various applications. This combination enhances its potential in bone regeneration and repair compared to compounds containing only one or two of these elements .
Properties
CAS No. |
61114-28-1 |
|---|---|
Molecular Formula |
CaMgO8P2Sr |
Molecular Weight |
341.95 g/mol |
IUPAC Name |
calcium;magnesium;strontium;diphosphate |
InChI |
InChI=1S/Ca.Mg.2H3O4P.Sr/c;;2*1-5(2,3)4;/h;;2*(H3,1,2,3,4);/q2*+2;;;+2/p-6 |
InChI Key |
IAWDTYGFMUYLNW-UHFFFAOYSA-H |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Ca+2].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[(1R,2R)-1-methyl-2-[[(1R,3S,5S)-1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methyl]cyclopropyl]methanol](/img/structure/B12755271.png)

